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molecular formula C6H6N4S B8554358 2-(1H-1,2,4-triazol-1-yl)thiophen-3-amine

2-(1H-1,2,4-triazol-1-yl)thiophen-3-amine

Cat. No. B8554358
M. Wt: 166.21 g/mol
InChI Key: IFHMCYPYLIGMMY-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

A mixture of 1-(3-nitrothiophen-2-yl)-1H-1,2,4-triazole (462 mg, 2.35 mmol), iron (1.31 g, 23.5 mmol) and ammonium chloride (163 mg, 3.06 mmol) in water (5 mL) was stirred at 100° C. for 18 h. The resulting suspension was filtered through a pad of diatomaceous earth and the filtrate was basified with aqueous NaOH. The aqueous solution was extracted with methylene chloride and the organic phase was separated, dried (Na2SO4), filtered and concentrated under vacuum to give 2-(1H-1,2,4-triazol-1-yl)thiophen-3-amine (314 mg, 1.89 mmol, 80%). Retention time (min)=0.454, method [1], MS(ESI) 167.0 (M+H).
Name
1-(3-nitrothiophen-2-yl)-1H-1,2,4-triazole
Quantity
462 mg
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.31 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][S:6][C:5]=1[N:9]1[CH:13]=[N:12][CH:11]=[N:10]1)([O-])=O.[Cl-].[NH4+]>O.[Fe]>[N:9]1([C:5]2[S:6][CH:7]=[CH:8][C:4]=2[NH2:1])[CH:13]=[N:12][CH:11]=[N:10]1 |f:1.2|

Inputs

Step One
Name
1-(3-nitrothiophen-2-yl)-1H-1,2,4-triazole
Quantity
462 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(SC=C1)N1N=CN=C1
Name
Quantity
163 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
1.31 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a pad of diatomaceous earth
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1(N=CN=C1)C=1SC=CC1N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.89 mmol
AMOUNT: MASS 314 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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